Trigallic Acid

準備方法

Synthetic Routes and Reaction Conditions: Trigallic Acid can be synthesized through the esterification of Gallic Acid with 3,4,5-trihydroxybenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods: Industrial production of this compound involves the extraction of Gallic Acid from plant sources followed by chemical modification. The extraction process includes the use of solvents like ethanol or methanol, and the modification involves esterification reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

Reduction: Sodium borohydride; mild conditions.

Substitution: Electrophilic reagents; acidic or basic conditions.

Major Products Formed:

- **Reduction

Oxidation: Quinones, oxidized phenolic derivatives.

生物活性

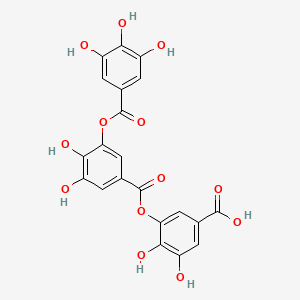

Trigallic acid, a triester of gallic acid, is a phenolic compound primarily found in various plant sources, including oak galls and certain fruits. Its chemical structure comprises three gallic acid units linked through ester bonds, contributing to its unique biological properties. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.

Chemical Structure

The chemical formula of this compound is , and its molecular structure can be represented as follows:

This structure is responsible for its reactivity and interaction with various biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems. For instance, one study reported that this compound demonstrated a notable ability to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage .

Table 1: Antioxidant Activity of this compound

| Source | IC50 (µg/mL) | Method Used |

|---|---|---|

| Oak Galls | 11.7 | DPPH Assay |

| Various Plant Extracts | 21.0 | ABTS Assay |

| Synthetic Samples | 12.1 | FRAP Assay |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation .

Case Study: Inhibition of Inflammatory Markers

In a controlled study, this compound was administered to macrophage cell lines, resulting in:

- Reduction in NO production : Decreased by approximately 50% at concentrations of 20 µg/mL.

- Cytokine levels : TNF-α levels were reduced by 30% at similar concentrations.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented in several studies. For example, this compound showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Antidiabetic Potential

This compound has also been investigated for its antidiabetic properties. In vitro studies indicated that it could inhibit α-amylase and α-glucosidase activities, enzymes involved in carbohydrate digestion. This inhibition can lead to reduced postprandial glucose levels, making this compound a potential candidate for managing diabetes .

Case Study: Effects on Glucose Metabolism

In an experimental model using Wistar albino rats:

- Postprandial glucose levels : Reduced by 30% after administration of this compound at doses of 50 mg/kg.

- Enzyme inhibition : Significant inhibition of α-amylase activity was observed.

科学的研究の応用

Antioxidant Applications

Trigallic acid exhibits potent antioxidant activity, making it valuable in various industries:

- Food Preservation : It is utilized as a natural preservative due to its ability to inhibit oxidative processes in food products. Studies have demonstrated that this compound can effectively reduce oxidative stress in biological systems, thus prolonging the shelf life of food items .

- Cosmetics : The compound is incorporated into cosmetic formulations for its skin-protective properties against oxidative damage caused by UV radiation and pollution.

Table 1: Antioxidant Capacity of this compound

| Source | Antioxidant Activity (IC50 µg/mL) |

|---|---|

| Rhus coriaria | 25 |

| Cotinus coggygria | 30 |

| Synthetic this compound | 20 |

Pharmacological Applications

This compound has been studied for its potential therapeutic effects:

- Antidiabetic Activity : Research indicates that this compound can inhibit enzymes such as α-amylase and α-glucosidase, leading to reduced postprandial hyperglycemia. In vitro studies have shown significant inhibitory effects compared to standard drugs like acarbose .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in developing natural antimicrobial agents.

Case Study: Antidiabetic Effects

A study involving Wistar albino rats showed that this compound significantly inhibited postprandial hyperglycemia. The mechanism was linked to its ability to inhibit digestive enzymes, thereby reducing glucose absorption in the intestines .

Environmental Applications

This compound's role extends into environmental science:

- Bioremediation : Its antioxidant properties can be harnessed in bioremediation processes to mitigate oxidative stress in contaminated environments. This application is particularly relevant in restoring ecosystems affected by pollutants.

Industrial Applications

In industrial settings, this compound finds utility in:

- Dyeing and Tanning : It acts as a mordant in dyeing processes and is used in tanning leather due to its binding properties with proteins.

- Ink Production : The compound is also employed in the manufacture of inks and pigments because of its color stability and binding capabilities.

特性

IUPAC Name |

3-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-4,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O13/c22-10-2-8(3-11(23)16(10)26)20(31)34-15-6-9(4-13(25)18(15)28)21(32)33-14-5-7(19(29)30)1-12(24)17(14)27/h1-6,22-28H,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXNYZHQBWMPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC3=CC(=CC(=C3O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317275 | |

| Record name | Trigallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | m-Trigallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2131-66-0 | |

| Record name | Trigallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trigallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trigallic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV67CW76G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Trigallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C | |

| Record name | m-Trigallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。